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Compound of Interest

Compound Name: DRP1i27 dihydrochloride

Cat. No.: B10857957 Get Quote

Technical Support Center: DRP1i27
Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals using DRP1i27
dihydrochloride. The information is based on currently available scientific literature.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DRP1i27 dihydrochloride?

DRP1i27 dihydrochloride is a potent inhibitor of the human dynamin-related protein 1 (Drp1).

[1] It directly binds to the GTPase site of Drp1, forming hydrogen bonds with the amino acid

residues Gln34 and Asp218.[1] This binding inhibits the GTPase activity of Drp1, which is

essential for its function in mitochondrial fission. By inhibiting Drp1, DRP1i27 prevents the

division of mitochondria, leading to an elongated or fused mitochondrial network within cells.[2]

[3]

Q2: What is the evidence for the on-target specificity of DRP1i27?

The primary evidence for the on-target specificity of DRP1i27 comes from studies using Drp1

knockout (KO) cells. In wild-type mouse embryonic fibroblasts (MEFs), DRP1i27 treatment

leads to a dose-dependent increase in fused mitochondrial networks.[2][3] However, in Drp1
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KO MEFs, DRP1i27 has no significant effect on mitochondrial morphology.[2][3][4] This

demonstrates that the cellular effects of DRP1i27 on mitochondrial dynamics are dependent on

the presence of its target, Drp1.

Q3: Have any off-target effects of DRP1i27 dihydrochloride been reported?

Based on the current scientific literature, there are no specific off-target effects reported for

DRP1i27 dihydrochloride. The available research has focused on demonstrating its on-target

specificity for Drp1, particularly in comparison to the less specific Drp1 inhibitor, Mdivi-1, which

has known off-target effects such as inhibition of mitochondrial Complex I. The lack of effect in

Drp1 knockout cells is the strongest indicator of its specificity to date.[2][3][4] However, as with

any small molecule inhibitor, the possibility of yet unidentified off-target interactions cannot be

entirely excluded.

Q4: How does DRP1i27 compare to the more commonly used Drp1 inhibitor, Mdivi-1?

DRP1i27 is presented as a more specific inhibitor of human Drp1 than Mdivi-1. While Mdivi-1

has been widely used, its specificity for human Drp1 has been questioned, and it is known to

have off-target effects.[2] In contrast, DRP1i27 has been shown to directly bind to human Drp1

and its cellular effects on mitochondrial morphology are absent in Drp1 knockout cells,

supporting a more specific, on-target mechanism of action.[2][3][4]

Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during experiments with

DRP1i27 dihydrochloride, with a focus on distinguishing between potential off-target effects

and other experimental variables.
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Observed Issue Potential Cause Recommended Action

No effect on mitochondrial

morphology

Suboptimal concentration: The

effective concentration can

vary between cell types.

Perform a dose-response

experiment (e.g., 1 µM to 100

µM) to determine the optimal

concentration for your specific

cell line and experimental

conditions.

Compound insolubility:

DRP1i27 dihydrochloride may

not be fully dissolved.

Ensure the compound is

completely dissolved in the

appropriate solvent (e.g.,

DMSO) before preparing

working solutions. Gentle

warming or sonication may aid

dissolution. Prepare fresh

dilutions for each experiment.

Drp1-independent

mitochondrial dynamics: The

cell type being studied may

have mitochondrial dynamics

that are less dependent on

Drp1-mediated fission.

Confirm the expression and

role of Drp1 in your cell line. As

a positive control, use a known

inducer of mitochondrial fission

to ensure the cells are

responsive.

Cellular toxicity or unexpected

phenotypes

High solvent concentration:

The concentration of the

solvent (e.g., DMSO) may be

toxic to the cells.

Ensure the final concentration

of the solvent in the cell culture

medium is at a non-toxic level

(typically <0.1%). Run a

vehicle-only control to assess

solvent toxicity.

On-target effects leading to

unexpected biology: Inhibition

of Drp1 can have downstream

consequences beyond

changes in mitochondrial

morphology, such as effects on

apoptosis or cell signaling.[1]

Review the literature for known

downstream effects of Drp1

inhibition in your experimental

system. Consider that the

observed phenotype may be a

direct result of on-target Drp1

inhibition.
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Compound aggregation: At

high concentrations, small

molecules can aggregate,

leading to non-specific effects.

Dynamic light scattering has

shown DRP1i27 to have an

aggregation threshold of 130

µM in 2% DMSO and 350 µM

in 5% DMSO.[3] Work below

these concentrations. The

addition of a small amount of a

non-ionic surfactant like

Tween-20 (e.g., 0.05%) can

increase the aggregation

threshold.[3]

Variability between

experiments

Inconsistent experimental

conditions: Minor variations in

cell density, passage number,

or treatment duration can lead

to different results.

Standardize all experimental

parameters, including cell

seeding density, passage

number, and incubation times.

Compound degradation:

Improper storage can lead to

reduced activity of DRP1i27.

Store the solid compound and

stock solutions as

recommended by the supplier.

Avoid repeated freeze-thaw

cycles of stock solutions.

Quantitative Data Summary
The following table summarizes the key quantitative data for DRP1i27 dihydrochloride based

on available studies.
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Parameter Value Method Reference

Binding Affinity (KD) 286 ± 4.4 µM
Surface Plasmon

Resonance (SPR)
[2]

190.9 ± 0.75 µM

Microscale

Thermophoresis

(MST)

[2]

Effective

Concentration in Cells
10 µM and 50 µM

Mitochondrial

morphology change in

MEFs

[2][3]

GTPase Activity

Inhibition

Trend of inhibition

from 5-50 µM, with

statistical significance

at 5 µM

GTPase activity assay [2][3]

Aggregation

Threshold

130 µM (in 2%

DMSO)

Dynamic Light

Scattering (DLS)
[3]

350 µM (in 5%

DMSO)

Dynamic Light

Scattering (DLS)
[3]

Experimental Protocols
1. Assessment of Mitochondrial Morphology

Objective: To determine the effect of DRP1i27 on mitochondrial morphology.

Methodology:

Cell Culture: Plate cells on glass coverslips or in imaging-compatible plates.

Mitochondrial Staining: Stain mitochondria with a fluorescent dye such as MitoTracker Red

CMXRos or express a mitochondria-targeted fluorescent protein.

DRP1i27 Treatment: Treat cells with the desired concentrations of DRP1i27 or vehicle

control for a specified duration.
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Fixation and Imaging: Fix the cells, mount the coverslips, and acquire images using

fluorescence microscopy.

Analysis: Quantify mitochondrial morphology by categorizing cells as having fragmented,

intermediate, or elongated/fused mitochondria.

2. Drp1-Dependence Assay using Knockout Cells

Objective: To confirm that the effects of DRP1i27 are dependent on the presence of Drp1.

Methodology:

Cell Culture: Culture both wild-type and Drp1 knockout cells under identical conditions.

DRP1i27 Treatment: Treat both cell lines with a range of DRP1i27 concentrations or a

vehicle control.

Mitochondrial Morphology Assessment: Assess and quantify mitochondrial morphology as

described in the protocol above.

Analysis: Compare the dose-response of DRP1i27 in wild-type versus knockout cells. A

lack of response in the knockout cells indicates on-target specificity.[2][3][4]
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Caption: Mechanism of action of DRP1i27 dihydrochloride in inhibiting mitochondrial fission.
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Caption: A logical workflow for troubleshooting unexpected results with DRP1i27.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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